molecular formula C21H24N2O4 B2837999 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-52-7

2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2837999
CAS No.: 942013-52-7
M. Wt: 368.433
InChI Key: GKAXUBAGUXPJEJ-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a chemical compound with a complex structure that includes methoxy groups, a piperidinyl group, and a benzamide core

Mechanism of Action

Target of Action

It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures form active esters that can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This suggests that 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a broad range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.

Action Environment

It’s known that reactions involving similar compounds can proceed under atmospheric conditions without drying of the solvent , suggesting that environmental conditions might play a role in the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form the benzamide core. The piperidinyl group is then introduced through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2,6-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-13-15(10-11-16(14)23-12-5-4-9-19(23)24)22-21(25)20-17(26-2)7-6-8-18(20)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAXUBAGUXPJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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